molecular formula C14H12N4O B8721419 1-(3-Pyridylmethyl)-3-(4-cyanophenyl)urea

1-(3-Pyridylmethyl)-3-(4-cyanophenyl)urea

Cat. No.: B8721419
M. Wt: 252.27 g/mol
InChI Key: ODYZVRBQRXJWLJ-UHFFFAOYSA-N
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Description

1-(3-Pyridylmethyl)-3-(4-cyanophenyl)urea is a synthetic organic compound that features a urea linkage between a cyanophenyl group and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Pyridylmethyl)-3-(4-cyanophenyl)urea typically involves the reaction of 4-cyanophenyl isocyanate with 3-(aminomethyl)pyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Pyridylmethyl)-3-(4-cyanophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives of the cyanophenyl or pyridinyl groups.

    Reduction: Reduced forms of the nitrile group to amines.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Pyridylmethyl)-3-(4-cyanophenyl)urea would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting their activity through binding interactions. The molecular pathways involved would vary based on the target and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Cyanophenyl)-3-[(pyridin-2-yl)methyl]urea
  • 1-(4-Cyanophenyl)-3-[(pyridin-4-yl)methyl]urea
  • 1-(4-Cyanophenyl)-3-[(pyridin-3-yl)ethyl]urea

Uniqueness

1-(3-Pyridylmethyl)-3-(4-cyanophenyl)urea is unique due to the specific positioning of the cyanophenyl and pyridinylmethyl groups, which can influence its chemical reactivity and biological activity. The presence of the nitrile group adds to its versatility in chemical reactions and potential interactions with biological targets.

Properties

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

1-(4-cyanophenyl)-3-(pyridin-3-ylmethyl)urea

InChI

InChI=1S/C14H12N4O/c15-8-11-3-5-13(6-4-11)18-14(19)17-10-12-2-1-7-16-9-12/h1-7,9H,10H2,(H2,17,18,19)

InChI Key

ODYZVRBQRXJWLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

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